molecular formula C7H9NO2 B3273267 6-Methoxy-2-methylpyridin-3-ol CAS No. 58498-60-5

6-Methoxy-2-methylpyridin-3-ol

Cat. No. B3273267
CAS RN: 58498-60-5
M. Wt: 139.15
InChI Key: MUZUUJMRYOHILI-UHFFFAOYSA-N
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Description

“6-Methoxy-2-methylpyridin-3-ol” is a chemical compound with the molecular formula C7H9NO2 . It is used as a ligand of a platinum complex which showed protein kinase inhibitory action at nanomolar levels . It forms a chiral pyridinium ionic liquid on reaction with L-menthol chloromethyl ether .


Synthesis Analysis

The synthesis of “6-Methoxy-2-methylpyridin-3-ol” involves palladium-catalyzed Suzuki cross-coupling reactions . The reaction of 5-bromo-2-methylpyridin-3-amine and N-[5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids produces these novel pyridine derivatives in moderate to good yield .


Molecular Structure Analysis

The molecular structure of “6-Methoxy-2-methylpyridin-3-ol” can be represented as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The chemical reactions involving “6-Methoxy-2-methylpyridin-3-ol” include Suzuki cross-coupling reactions . These reactions are efficient in synthesizing a series of novel pyridine derivatives .


Physical And Chemical Properties Analysis

“6-Methoxy-2-methylpyridin-3-ol” has a molecular weight of 125.125, a density of 1.2±0.1 g/cm3, and a boiling point of 330.1±22.0 °C at 760 mmHg . It is a pale-yellow to yellow-brown liquid .

Scientific Research Applications

These applications highlight the versatility of 6-Methoxy-2-methylpyridin-3-ol across different scientific domains. Researchers continue to explore its properties and potential, making it an intriguing molecule for further investigation . If you need more information or have additional questions, feel free to ask!

Safety and Hazards

The safety information for “6-Methoxy-2-methylpyridin-3-ol” indicates that it is a warning substance with hazard statements H315, H319, and H335 . These statements suggest that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for “6-Methoxy-2-methylpyridin-3-ol” could involve further studies on its antioxidant properties . Additionally, its potential as a chiral dopant for liquid crystals could be explored .

properties

IUPAC Name

6-methoxy-2-methylpyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-5-6(9)3-4-7(8-5)10-2/h3-4,9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUZUUJMRYOHILI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methoxy-2-methylpyridin-3-ol

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Add hydrogen peroxide (7.69 mL, 89.8 mmol) to a stirred mixture of 2-methoxy-6-methyl-5-pyridylboronic acid (5.0 g, 30 mmol) in dichloromethane (100 mL) kept under nitrogen at room temperature. Stir overnight at ambient temperature, add water and extract the mixture with dichloromethane. Combine the organic phases, dry (MgSO4), filter and concentrate to afford 2.6 g (62%) of the title compound. MS (m/z)=140 [M+1]
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62%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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